molecular formula C17H15N3O3S B2832326 N'-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide CAS No. 851979-64-1

N'-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No. B2832326
CAS RN: 851979-64-1
M. Wt: 341.39
InChI Key: QYNNQUSNNYFZQC-UHFFFAOYSA-N
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Description

The compound “N’-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide” is a complex organic molecule that contains several functional groups and rings. It has a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a 1,4-benzodioxine ring, which is a type of ether .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and 1,4-benzodioxine rings would likely contribute to the compound’s stability and may influence its reactivity .

Scientific Research Applications

Insecticidal Activity

Research indicates significant insecticidal activity associated with benzothiazole derivatives. For instance, analogues synthesized with variations in the benzodioxole and benzodioxane moieties, including structures similar to the one , have shown high insecticidal activities against pests like the common cutworm (Spodoptera litura F), with efficacy comparable to commercial insecticides (Sawada et al., 2003).

Antitumor Activity

Benzothiazole derivatives have been explored for their antitumor properties, with some compounds exhibiting selective growth inhibitory properties against various human cancer cell lines. The metabolic formation and structural modifications of these compounds play a crucial role in their mode of action against cancer cells, highlighting their potential as novel antitumor agents (Kashiyama et al., 1999).

Antimicrobial Agents

Microwave-assisted synthesis of benzothiazole derivatives has yielded compounds with moderate to significant antimicrobial activities, including antibacterial and antifungal effects. The lipophilicity of these compounds, particularly the N-methyl analogues, has been found to influence their antibacterial activity, underscoring their potential as antimicrobial agents (Ahmad et al., 2011).

Anticancer Agents

Further studies on benzothiazole acylhydrazones have revealed their anticancer potential, with synthesized derivatives showing probable anticancer activity against various cancer cell lines through cytotoxic activity and inhibition of DNA synthesis. This research suggests that substitutions on the benzothiazole scaffold can significantly affect their antitumor properties (Osmaniye et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. The electrochemical studies indicate that these compounds can offer significant protection against corrosion, potentially due to their ability to adsorb onto metal surfaces. This application highlights the versatility of benzothiazole derivatives beyond biological activities, extending into material science (Hu et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies or data, it’s not possible to provide a detailed analysis of this compound’s mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide a detailed analysis of the safety and hazards of this compound .

properties

IUPAC Name

N'-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-2-4-12-15(8-10)24-17(18-12)20-19-16(21)11-3-5-13-14(9-11)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNNQUSNNYFZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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